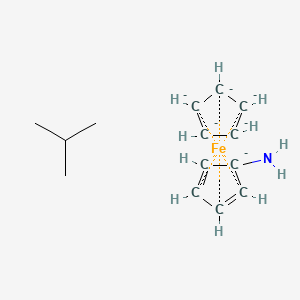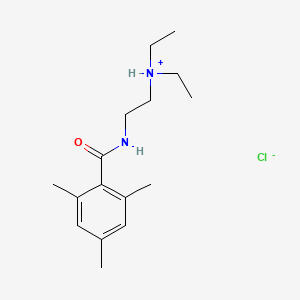
Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl-dimethylazaniumchloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted benzothiepin ring system and a dimethylazanium chloride moiety. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl-dimethylazaniumchloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiepin Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiepin ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Chlorination: The benzothiepin ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Thioether Formation: The chloro-substituted benzothiepin is reacted with a thiol compound to form the thioether linkage. This step typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Quaternization: The final step involves the quaternization of the thioether with dimethylamine to form the dimethylazanium chloride moiety. This reaction is usually carried out in the presence of a suitable solvent such as acetonitrile or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl-dimethylazaniumchloride undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the thioether to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated products.
Substitution: Various substituted benzothiepins.
Wissenschaftliche Forschungsanwendungen
2-[(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl-dimethylazaniumchloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 2-[(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl-dimethylazaniumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloro and thioether groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl-methylazaniumchloride : Similar structure but with a methylazanium chloride moiety instead of dimethylazanium chloride.
- 8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl-sulfanyl-ethylamine : Lacks the quaternized nitrogen, resulting in different chemical properties.
Uniqueness
2-[(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl-dimethylazaniumchloride is unique due to its combination of a chloro-substituted benzothiepin ring and a dimethylazanium chloride moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
69195-80-8 |
|---|---|
Molekularformel |
C18H21Cl2NS2 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)sulfanyl]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H20ClNS2.ClH/c1-20(2)9-10-21-18-11-13-5-3-4-6-16(13)22-17-8-7-14(19)12-15(17)18;/h3-8,12,18H,9-11H2,1-2H3;1H |
InChI-Schlüssel |
UPAVPCZHTGYEJW-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCSC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















